molecular formula C17H18N2O B14526332 1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one CAS No. 62391-26-8

1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one

Cat. No.: B14526332
CAS No.: 62391-26-8
M. Wt: 266.34 g/mol
InChI Key: HVTHIIVJCVHOTB-UHFFFAOYSA-N
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Description

1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that combines a benzodiazepine core with a phenyl group and an ethanone moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the benzodiazepine core. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar compounds to 1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these, this compound may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific structural features. The presence of the ethanone group and the phenyl substitution can influence its binding affinity, metabolism, and overall efficacy .

Properties

CAS No.

62391-26-8

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-(5-phenyl-2,3,4,5-tetrahydro-1,4-benzodiazepin-1-yl)ethanone

InChI

InChI=1S/C17H18N2O/c1-13(20)19-12-11-18-17(14-7-3-2-4-8-14)15-9-5-6-10-16(15)19/h2-10,17-18H,11-12H2,1H3

InChI Key

HVTHIIVJCVHOTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNC(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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